REACTION_SMILES
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[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH3:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][c:8]1[Cl:9].[N:15]([O-:16])=[O:17].[Na+:18].[OH2:25].[S:10]([OH:11])(=[O:12])(=[O:13])[OH:14]>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([OH:11])[cH:7][c:8]1[Cl:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ccc(O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |